3-(1-Isocyanatoethyl)pyridine
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Overview
Description
3-(1-Isocyanatoethyl)pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The compound this compound is characterized by the presence of an isocyanate group (-N=C=O) attached to an ethyl group, which is further connected to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isocyanatoethyl)pyridine typically involves the reaction of pyridine derivatives with isocyanates. One common method is the reaction of 3-(1-hydroxyethyl)pyridine with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be summarized as follows:
[ \text{3-(1-Hydroxyethyl)pyridine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes the risk of exposure to hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
3-(1-Isocyanatoethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles such as amines, alcohols, and thiols, forming ureas, carbamates, and thiocarbamates, respectively.
Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The ethyl group can be oxidized to form the corresponding carboxylic acid or reduced to form the ethylamine derivative.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as primary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Substitution Reactions: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are used under controlled conditions to achieve selective substitution on the pyridine ring.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride are used under appropriate conditions.
Major Products Formed
Ureas: Formed by the reaction with primary amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Substituted Pyridines: Formed by electrophilic substitution reactions.
Carboxylic Acids and Amines: Formed by oxidation and reduction of the ethyl group.
Scientific Research Applications
3-(1-Isocyanatoethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the preparation of polymers and materials with specific properties.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles in biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.
Industry: Used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of 3-(1-Isocyanatoethyl)pyridine is primarily based on the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the formation of cross-linked polymers and the modification of surfaces. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
3-(1-Isocyanatoethyl)pyridine can be compared with other similar compounds, such as:
3-(1-Isocyanatoethyl)benzene: Similar in structure but with a benzene ring instead of a pyridine ring. It exhibits similar reactivity but lacks the basicity of the pyridine nitrogen.
3-(1-Isocyanatoethyl)pyrrole: Contains a pyrrole ring instead of a pyridine ring. It has different electronic properties and reactivity due to the presence of the nitrogen atom in the five-membered ring.
3-(1-Isocyanatoethyl)quinoline: Contains a quinoline ring, which is a fused ring system with a pyridine ring. It has different steric and electronic properties compared to this compound.
The uniqueness of this compound lies in its combination of the isocyanate group with the pyridine ring, providing a balance of reactivity and basicity that is useful in various applications.
Properties
Molecular Formula |
C8H8N2O |
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Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-(1-isocyanatoethyl)pyridine |
InChI |
InChI=1S/C8H8N2O/c1-7(10-6-11)8-3-2-4-9-5-8/h2-5,7H,1H3 |
InChI Key |
QGWALQKQUIAREE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)N=C=O |
Origin of Product |
United States |
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